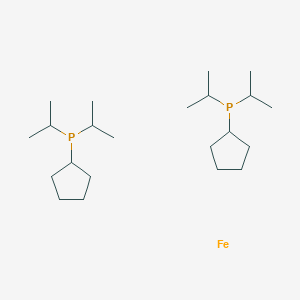
cyclopentyl-di(propan-2-yl)phosphane;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl-di(propan-2-yl)phosphane;iron is a complex organophosphine compound that has garnered significant interest in the field of chemistry. This compound is known for its unique structure, which includes a cyclopentyl ring and di(propan-2-yl)phosphane ligands coordinated to an iron center. It is often used in various catalytic processes and has applications in both academic research and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl-di(propan-2-yl)phosphane;iron typically involves the reaction of cyclopentyl phosphine with iron salts under controlled conditions. One common method includes the use of Grignard reagents, where the corresponding chlorophosphines react with organomagnesium compounds to form the desired phosphine ligands . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl-di(propan-2-yl)phosphane;iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligand substitution reactions are common, where the phosphine ligands can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions often involve the use of other phosphines or nitrogen-based ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of iron-phosphine complexes .
Scientific Research Applications
Cyclopentyl-di(propan-2-yl)phosphane;iron has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which cyclopentyl-di(propan-2-yl)phosphane;iron exerts its effects involves the coordination of the phosphine ligands to the iron center. This coordination facilitates various catalytic processes by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve interactions with substrates at the metal center .
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(di-i-propylphosphino)ferrocene: This compound has a similar structure but includes a ferrocene moiety instead of a cyclopentyl ring.
1,1’-Bis(di-tert-butylphosphino)ferrocene: Another related compound with tert-butyl groups instead of propan-2-yl groups.
Uniqueness
Cyclopentyl-di(propan-2-yl)phosphane;iron is unique due to its specific ligand arrangement and the presence of the cyclopentyl ring, which imparts distinct steric and electronic properties. These properties make it particularly effective in certain catalytic applications where other similar compounds may not perform as well .
Properties
Molecular Formula |
C22H46FeP2 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
cyclopentyl-di(propan-2-yl)phosphane;iron |
InChI |
InChI=1S/2C11H23P.Fe/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;/h2*9-11H,5-8H2,1-4H3; |
InChI Key |
XUUUHBFNNJSDAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(C1CCCC1)C(C)C.CC(C)P(C1CCCC1)C(C)C.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



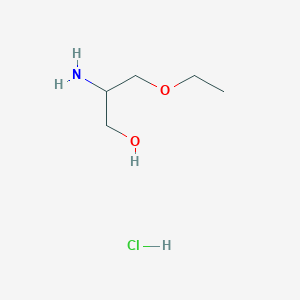
![N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine](/img/structure/B12439211.png)
![4-[(2,2-Dimethylpropyl)amino]-3-methylphenol](/img/structure/B12439212.png)
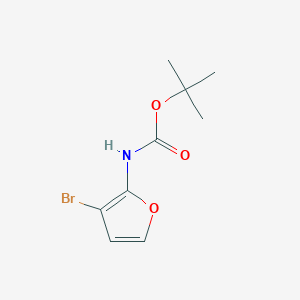
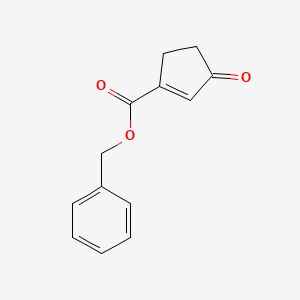
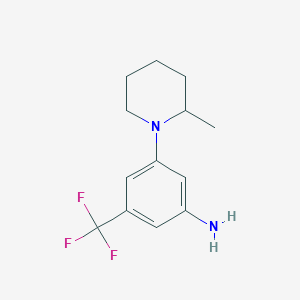
![Sodium (6R,7R)-7-[(2S)-2-hydroxy-2-phenylacetamido]-3-{[(1-methyl-1,2,3,4-tetrazol-5-YL)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12439241.png)
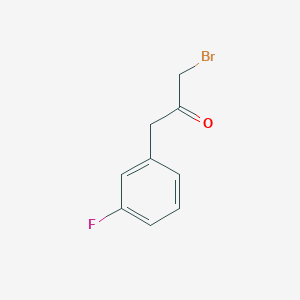
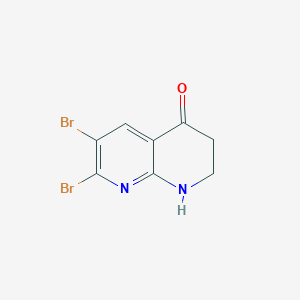
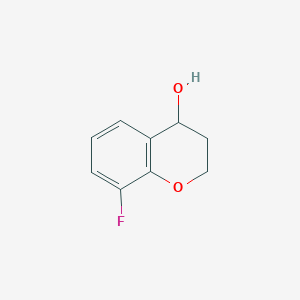
![2-[2-chloro-5-(methoxymethoxy)pyridin-4-yl]-N,N-dimethylethenamine](/img/structure/B12439257.png)
![[1-(3-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12439280.png)

